N-methyl-N-(piperidin-3-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(piperidin-3-ylmethyl)aniline is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of N-methyl-N-(piperidin-3-ylmethyl)aniline involves several synthetic routes and reaction conditions. One common method is the nucleophilic substitution reaction, where aniline derivatives react with alkyl halides in the presence of a base. Another method involves the reduction of nitroarenes to anilines, followed by alkylation . Industrial production methods often employ transition-metal-catalyzed processes to enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
N-methyl-N-(piperidin-3-ylmethyl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas in the presence of metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines .
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(piperidin-3-ylmethyl)aniline has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are explored for their potential pharmacological activities, including their use as intermediates in drug development . Additionally, this compound finds applications in the industry as a precursor for the synthesis of various functional materials .
Wirkmechanismus
The mechanism of action of N-methyl-N-(piperidin-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with biological receptors, enzymes, or ion channels, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-methyl-N-(piperidin-3-ylmethyl)aniline can be compared with other similar compounds, such as N-methylaniline and N-(pyridin-3-ylmethyl)aniline. While N-methylaniline is a simpler derivative with a single methyl group attached to the nitrogen atom, N-(pyridin-3-ylmethyl)aniline contains a pyridine ring instead of a piperidine ring . The presence of the piperidine ring in this compound imparts unique chemical and pharmacological properties, making it distinct from its analogs .
Eigenschaften
Molekularformel |
C13H20N2 |
---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
N-methyl-N-(piperidin-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H20N2/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14-10-12/h2-4,7-8,12,14H,5-6,9-11H2,1H3 |
InChI-Schlüssel |
DUMSCKUGOCOOSG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1CCCNC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.